REACTION_CXSMILES
|
[CH3:1][Mg]I.[C:4]([O:8][C:9]([N:11]1[CH2:15][CH2:14][CH:13]([CH:16]=[O:17])[CH2:12]1)=[O:10])([CH3:7])([CH3:6])[CH3:5]>O1CCCC1>[C:4]([O:8][C:9]([N:11]1[CH2:15][CH2:14][CH:13]([CH:16]([OH:17])[CH3:1])[CH2:12]1)=[O:10])([CH3:7])([CH3:6])[CH3:5]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]I
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CC1)C=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by addition of a saturated aqueous solution of ammonium chloride until dissolution of the solids
|
Type
|
CUSTOM
|
Details
|
The volatiles were evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted twice with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with a saturated aqueous solution of sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CC1)C(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |